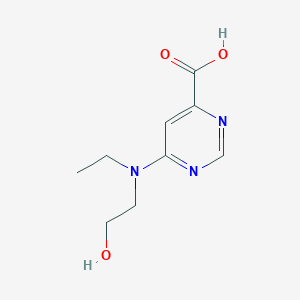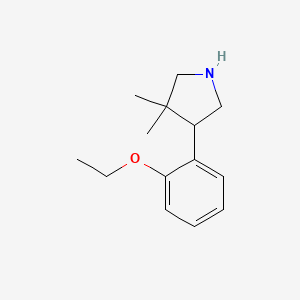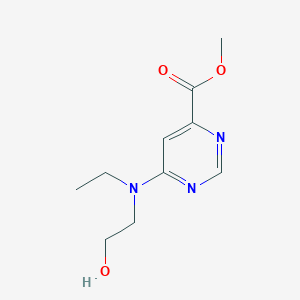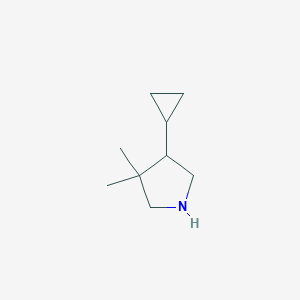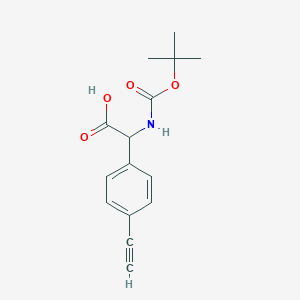
2-((Tert-butoxycarbonyl)amino)-2-(4-ethynylphenyl)acetic acid
Descripción general
Descripción
2-((Tert-butoxycarbonyl)amino)-2-(4-ethynylphenyl)acetic acid, also known as 2-((t-Butoxycarbonyl)amino)-2-(4-ethynylphenyl)acetate, is an organic compound used in a variety of applications within the scientific research field. It is an important reagent in many synthetic organic chemistry experiments, as it is useful in the synthesis of various compounds, such as peptides and other derivatives. In addition, 2-((t-Butoxycarbonyl)amino)-2-(4-ethynylphenyl)acetate has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of drugs on the body.
Aplicaciones Científicas De Investigación
Synthesis of Complex Amino Acid Derivatives : The synthesis of complex amino acid derivatives like N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid demonstrates the versatility of Boc-protected amino acids in constructing intricate molecular structures (Maity & Strömberg, 2014).
Catalysis and Reaction Efficiency
N-tert-Butoxycarbonylation Using Heterogeneous Catalyst : The use of heteropoly acids like H3PW12O40 as catalysts for N-tert-butoxycarbonylation of amines showcases an efficient, environmentally benign approach, enhancing reaction times and selectivity while minimizing side products (Heydari et al., 2007).
Peptide Synthesis and Protection Strategies
Improved Selectivity in Deprotection : The selective removal of the Boc group in the presence of other protective groups using trifluoroacetic acid demonstrates refined techniques in peptide synthesis, ensuring the integrity of sensitive functional groups (Bodanszky & Bodanszky, 2009).
Asymmetric Synthesis of Amino Acids : The asymmetric synthesis of N-tert-butoxycarbonyl α-amino acids and derivatives like (5S,6R)-4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one highlights the role of Boc-protected amino acids in creating enantiomerically pure compounds for pharmaceutical applications (Williams et al., 2003).
Polymer Science and Material Chemistry
Amino Acid-Based Polyacetylenes : The synthesis of novel amino acid-derived acetylene monomers and their polymerization to form polymers with unique properties, such as helical conformations, underscores the utility of Boc-protected amino acids in material science and polymer chemistry (Gao et al., 2003).
Propiedades
IUPAC Name |
2-(4-ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-5-10-6-8-11(9-7-10)12(13(17)18)16-14(19)20-15(2,3)4/h1,6-9,12H,2-4H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMXEEGMBMWIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


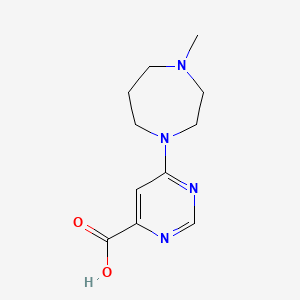
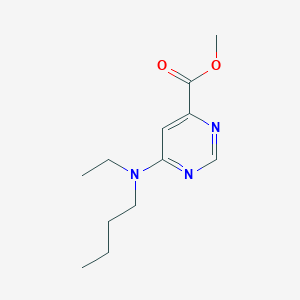
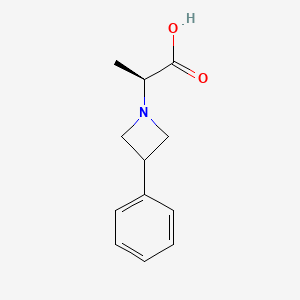
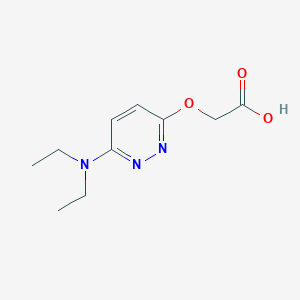
![7-Cyclohexyl-5-azaspiro[2.4]heptane](/img/structure/B1480397.png)


